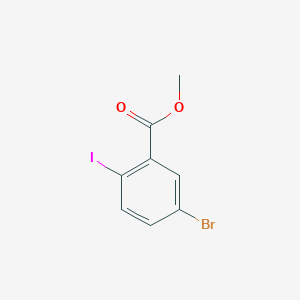

Methyl 5-bromo-2-iodobenzoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 5-bromo-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRHLSZJEFJDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454453 | |

| Record name | Methyl 5-bromo-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181765-86-6 | |

| Record name | Methyl 5-bromo-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-2-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Bromo 2 Iodobenzoate

Cross-Coupling Reactions at the Aryl Halide Positions

The palladium-catalyzed cross-coupling reactions of methyl 5-bromo-2-iodobenzoate are dominated by the preferential activation of the C-I bond. This allows for the synthesis of various ortho-substituted methyl 5-bromobenzoate derivatives, which can then be further elaborated through subsequent coupling at the C-Br position.

Palladium-catalyzed reactions that form new carbon-carbon bonds are among the most powerful tools in modern organic synthesis. For this compound, these reactions provide a pathway to selectively introduce aryl, alkynyl, and vinyl groups at the C-2 position.

The Suzuki-Miyaura coupling is a widely used reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. nih.govmdpi.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. mdpi.com

For this compound, the Suzuki-Miyaura reaction demonstrates excellent regioselectivity. The palladium catalyst preferentially undergoes oxidative addition into the weaker C-I bond, allowing for selective arylation or vinylation at the C-2 position while preserving the C-Br bond. researchgate.net The catalytic cycle generally involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov The transmetalation step requires activation of the organoboron species by a base. organic-chemistry.org

Research has shown that by carefully selecting the catalyst, ligands, and reaction conditions, the coupling can be directed exclusively to the iodo-position.

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 °C, 12 h | Methyl 5-bromo-2-phenylbenzoate | 92% |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 °C, 8 h | Methyl 5-bromo-2-(4-methoxyphenyl)benzoate | 95% |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 70 °C, 16 h | Methyl 5-bromo-2-vinylbenzoate | 85% |

The Sonogashira coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org

Consistent with the general reactivity trend of aryl halides (I > Br > Cl), the Sonogashira coupling of this compound proceeds with high selectivity at the C-I bond. wikipedia.orgmdpi.com This allows for the synthesis of 2-alkynyl-5-bromobenzoate derivatives. The reaction can often be carried out under mild conditions, such as room temperature for aryl iodides, whereas coupling at an aryl bromide site typically requires heating. wikipedia.org This significant difference in required reaction conditions further facilitates the selective functionalization of the iodo position. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling), which is a common side reaction in the presence of copper. wikipedia.org

| Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 °C, 6 h | Methyl 5-bromo-2-(phenylethynyl)benzoate | 96% |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPA | DMF | 50 °C, 4 h | Methyl 5-bromo-2-((trimethylsilyl)ethynyl)benzoate | 91% |

| 1-Heptyne | Pd(PPh₃)₄ / CuI | Piperidine | Toluene | 60 °C, 10 h | Methyl 5-bromo-2-(hept-1-yn-1-yl)benzoate | 88% |

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product. byjus.comnih.gov

In reactions with this compound, the Heck reaction is expected to occur selectively at the more reactive C-I bond. This regioselectivity allows for the introduction of a vinyl substituent at the C-2 position. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. The reaction typically shows a high preference for trans-alkene products. organic-chemistry.org

| Coupling Partner (Alkene) | Catalyst System | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 °C, 24 h | (E)-Methyl 5-bromo-2-styrylbenzoate | 75% |

| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 °C, 18 h | (E)-Methyl 3-(4-bromo-2-(methoxycarbonyl)phenyl)acrylate | 82% |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 120 °C, 20 h | (E)-Methyl 5-bromo-2-(oct-1-en-1-yl)benzoate | 68% |

The Stille reaction creates a C-C bond by coupling an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a notable drawback. wikipedia.org

The reaction mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org When applied to this compound, the Stille coupling proceeds selectively at the C-I bond due to its higher reactivity toward oxidative addition. This allows for the chemoselective introduction of various organic groups (aryl, vinyl, allyl, alkynyl) from the corresponding stannane (B1208499) reagent at the C-2 position. The presence of additives like Cu(I) salts can sometimes accelerate the reaction. libretexts.org

| Coupling Partner (Organostannane) | Catalyst System | Additive | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 °C, 12 h | Methyl 5-bromo-2-phenylbenzoate | 89% |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | 65 °C, 16 h | Methyl 5-bromo-2-vinylbenzoate | 81% |

| (Furan-2-yl)trimethylstannane | Pd₂(dba)₃ / P(fur)₃ | CuI | NMP | 80 °C, 8 h | Methyl 5-bromo-2-(furan-2-yl)benzoate | 84% |

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex, to form a new C-C bond. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than organoboron and organotin compounds but are sensitive to moisture and air. The reaction is known for its high functional group tolerance and broad scope. wikipedia.org For this compound, Negishi coupling provides a highly efficient and selective method to introduce alkyl, aryl, or vinyl groups at the C-2 position, again exploiting the preferential reactivity of the C-I bond.

The Kumada coupling (or Kumada-Corriu reaction) was one of the first transition-metal-catalyzed cross-coupling reactions developed. wikipedia.orgorganic-chemistry.org It utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to couple with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgnrochemistry.com Grignard reagents are highly reactive, which makes the Kumada coupling very efficient but also limits its functional group tolerance, as they react with acidic protons and many carbonyl groups. nrochemistry.comjk-sci.com In the case of this compound, while the ester group could potentially react with the Grignard reagent, careful control of reaction conditions (e.g., low temperature, specific catalysts) can favor the selective cross-coupling at the highly reactive C-I position over side reactions.

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 60 °C, 5 h | Methyl 5-bromo-2-phenylbenzoate | 93% |

| Negishi | Ethylzinc bromide | PdCl₂(dppf) | THF | 25 °C, 12 h | Methyl 5-bromo-2-ethylbenzoate | 80% |

| Kumada | Phenylmagnesium bromide | PdCl₂(dppf) | THF | 0 °C to RT, 4 h | Methyl 5-bromo-2-phenylbenzoate | 85% |

| Kumada | Vinylmagnesium bromide | NiCl₂(dppe) | Et₂O | 0 °C, 6 h | Methyl 5-bromo-2-vinylbenzoate | 78% |

Palladium-Catalyzed C-C Cross-Couplings

Regioselectivity and Orthogonality of Halogen Reactivity (Bromine vs. Iodine)

The presence of both an iodine and a bromine atom on the aromatic ring of this compound introduces the challenge and opportunity of regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides generally follows the order: I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step of the catalytic cycle.

This inherent difference in reactivity allows for the selective reaction at the C-I bond while leaving the C-Br bond intact. This orthogonality is highly valuable in synthetic chemistry as it enables sequential cross-coupling reactions. For instance, a Sonogashira, Suzuki, or Heck coupling can be performed selectively at the 2-position (originally bearing the iodine atom), and the resulting product can then be subjected to a second cross-coupling reaction at the 5-position (originally bearing the bromine atom). This stepwise approach provides a powerful strategy for the controlled and predictable synthesis of polysubstituted aromatic compounds.

The regioselectivity of these reactions can be influenced by several factors, including the choice of catalyst, ligands, and reaction conditions. However, the intrinsic reactivity difference between the C-I and C-Br bonds is the dominant factor that governs the initial site of reaction.

Catalyst Design and Ligand Effects on Reactivity and Selectivity

The choice of catalyst and ligands plays a pivotal role in modulating the reactivity and selectivity of cross-coupling reactions involving this compound. While the inherent reactivity difference between the C-I and C-Br bonds provides a strong basis for regioselectivity, the catalyst system can be fine-tuned to enhance this selectivity, improve reaction rates, and broaden the substrate scope.

Catalyst Design: Palladium complexes are the most common catalysts for these transformations. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical. For instance, bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos), have been shown to be highly effective in promoting the oxidative addition of aryl halides and facilitating challenging cross-coupling reactions. The steric bulk of these ligands can influence the coordination of the substrate to the metal center, while their electron-donating properties can increase the electron density on the palladium, thereby promoting the oxidative addition step.

Ligand Effects: The nature of the ligand can significantly impact the outcome of the reaction. For example, in Suzuki-Miyaura couplings, monodentate and bidentate phosphine ligands are commonly employed. The bite angle of bidentate ligands can influence the geometry of the palladium complex and, consequently, its reactivity and selectivity. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, often exhibiting high stability and activity.

In the context of this compound, the ligand can influence the chemoselectivity between the C-I and C-Br bonds. While the inherent reactivity difference is the primary driver, a well-chosen ligand can enhance the discrimination between the two halogen sites, leading to higher yields of the mono-coupled product.

Copper-Mediated C-Heteroatom (C-N, C-O, C-S) Coupling Reactions

Copper-mediated cross-coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. These reactions are particularly useful for the formation of C-N, C-O, and C-S bonds. This compound can serve as a substrate in these reactions, again with the potential for regioselective functionalization.

Similar to palladium-catalyzed reactions, the C-I bond is generally more reactive than the C-Br bond in copper-mediated couplings. This allows for the selective introduction of amine, alcohol, or thiol nucleophiles at the 2-position.

C-N Coupling (Ullmann Condensation): This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. For this compound, this would typically result in the formation of a secondary amine at the 2-position.

C-O Coupling (Ullmann Ether Synthesis): This involves the reaction of an aryl halide with an alcohol or phenol (B47542) to form an aryl ether. Again, the preferential reaction at the C-I bond of this compound is expected.

C-S Coupling: The formation of aryl thioethers can be achieved through the copper-catalyzed coupling of an aryl halide with a thiol.

The development of more efficient catalytic systems, often involving ligands such as 1,10-phenanthroline (B135089) or various amino acids, has significantly expanded the scope and utility of these copper-mediated reactions, allowing them to proceed under milder conditions.

A study on the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate demonstrated the high efficiency and functional group compatibility of such reactions. While this study did not specifically use this compound, the results obtained for other iodobenzoates suggest a high potential for its application in similar transformations.

Nickel and Iron-Catalyzed Cross-Couplings

In recent years, there has been a growing interest in the use of more abundant and less expensive first-row transition metals, such as nickel and iron, as catalysts for cross-coupling reactions. These metals can often mediate transformations similar to those catalyzed by palladium, but sometimes with different reactivity and selectivity profiles.

Nickel-Catalyzed Cross-Couplings: Nickel catalysts have been shown to be effective in a variety of cross-coupling reactions, including Suzuki-Miyaura, Kumada, and Buchwald-Hartwig aminations. A key advantage of nickel is its ability to activate and cleave stronger carbon-halogen bonds, such as C-Cl, and even C-O bonds. In the case of this compound, a nickel catalyst could potentially be used to achieve selective coupling at either the C-I or C-Br bond, depending on the reaction conditions and the ligand employed. The lower cost of nickel makes it an attractive alternative to palladium, particularly for large-scale applications.

Iron-Catalyzed Cross-Couplings: Iron is an even more abundant and environmentally benign metal that has shown promise as a catalyst for cross-coupling reactions. Iron-catalyzed reactions often proceed through different mechanisms than their palladium or nickel counterparts, sometimes involving radical pathways. While the field of iron-catalyzed cross-coupling is still developing, it offers a sustainable approach to the formation of carbon-carbon and carbon-heteroatom bonds. The application of iron catalysts to substrates like this compound could provide novel and efficient synthetic routes to valuable compounds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The ester group (-COOCH₃) in this compound is an electron-withdrawing group. However, it is generally considered to be a moderate deactivator for electrophilic aromatic substitution and a moderate activator for nucleophilic aromatic substitution. The halogens themselves are deactivating but ortho, para-directing for electrophilic substitution. In the context of SNAr, their electron-withdrawing inductive effect would contribute to the activation of the ring, but their electron-donating resonance effect would be counterproductive.

For this compound, the electron-withdrawing character of the ester group, combined with the inductive effects of the halogens, may not be sufficient to activate the ring for facile SNAr reactions with common nucleophiles under standard conditions. Typically, much stronger electron-withdrawing groups, such as nitro groups (-NO₂), are required to significantly lower the energy of the Meisenheimer complex intermediate and facilitate the reaction.

Therefore, while theoretically possible, this compound is not an ideal substrate for SNAr reactions, and other reaction pathways, such as cross-coupling reactions, are generally more efficient for its functionalization.

Reactivity of the Ester Functional Group

The methyl ester functional group in this compound can also participate in various chemical transformations. These reactions can be performed before or after modifications at the halogen positions, further increasing the synthetic utility of this compound.

Selective Reduction to Aldehyde or Alcohol Derivatives

The ester group can be selectively reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent and the reaction conditions.

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a delicate transformation that requires a mild and selective reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this purpose. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. By carefully controlling the stoichiometry of DIBAL-H, it is possible to isolate the corresponding aldehyde, 5-bromo-2-iodobenzaldehyde, in good yield.

Reduction to Alcohol: The complete reduction of the ester group to a primary alcohol can be achieved using stronger reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will readily convert the ester to the corresponding benzyl (B1604629) alcohol, (5-bromo-2-iodophenyl)methanol. This reaction is typically performed in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. It is important to note that LiAlH₄ is a very reactive and non-selective reagent that could potentially also react with the carbon-halogen bonds, although the ester group is generally more reactive.

The ability to selectively reduce the ester group to either an aldehyde or an alcohol adds another layer of versatility to this compound as a synthetic intermediate, allowing for the introduction of different functionalities into the final target molecule.

Hydrolysis and Amidation Reactions for Carboxylic Acid and Amide Formation

The ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and amidation, which convert the methyl ester into a carboxylic acid or an amide, respectively.

Hydrolysis: The conversion of this compound to 5-bromo-2-iodobenzoic acid is a standard hydrolysis reaction. This transformation is typically achieved under basic conditions, for example, by treatment with a base like sodium hydroxide (B78521), potassium hydroxide, or lithium hydroxide in a suitable solvent mixture such as tetrahydrofuran, methanol (B129727), ethanol, and water. google.com The reaction proceeds through the saponification mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt. Acidic workup then protonates the carboxylate to yield the final carboxylic acid product.

Amidation: The direct conversion of this compound to the corresponding amide, 5-bromo-2-iodobenzamide, can be more challenging. While direct reaction with ammonia (B1221849) or primary/secondary amines is possible, it often requires harsh conditions. A more common and efficient approach involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid, 5-bromo-2-iodobenzoic acid. The carboxylic acid is then activated, for example by converting it to an acyl chloride, which can then readily react with ammonia or an appropriate amine to form the desired amide. This two-step sequence is often preferred to avoid potential side reactions and to achieve higher yields.

Table 1: Hydrolysis and Amidation of this compound

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | NaOH, THF/MeOH/H₂O | 5-bromo-2-iodobenzoic acid |

Transesterification and Ester Exchange Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, the methyl group can be replaced by a different alkyl or aryl group. This reaction is typically catalyzed by an acid or a base.

The efficiency of transesterification can be influenced by the nature of the alcohol and the catalyst used. For instance, reacting this compound with a higher boiling point alcohol in the presence of a catalyst like sulfuric acid or sodium methoxide (B1231860) can drive the reaction to completion by removing the methanol byproduct. While specific examples of transesterification with this compound are not extensively detailed in the provided search results, the general principles of this reaction are well-established for aromatic esters.

Directed Functionalization and ortho-Lithiation Reactions

The presence of the iodine and bromine atoms on the aromatic ring of this compound opens avenues for directed functionalization, particularly through ortho-lithiation and halogen-metal exchange reactions. These reactions are powerful tools for introducing new substituents at specific positions on the aromatic ring. pku.edu.cn

Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org While the ester group can act as a DMG, the presence of halogens complicates this. The iodine atom, being more reactive than bromine in halogen-metal exchange, is the primary site for such reactions.

Treatment of this compound with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would likely result in a lithium-iodine exchange, generating a lithiated species at the C2 position. This aryllithium intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups. For instance, reaction with an aldehyde or ketone would introduce a secondary or tertiary alcohol, respectively.

It is important to note that the relative reactivity of the ortho protons and the halogens towards the organolithium reagent is a critical factor. The reaction conditions, such as the choice of base, solvent, and temperature, can be tuned to favor either ortho-lithiation or halogen-metal exchange.

Radical Reactions and Photochemical Transformations of the Halogenated Aromatic System

The carbon-iodine bond in aryl iodides is weaker than the carbon-bromine bond, making it more susceptible to homolytic cleavage to form an aryl radical. rsc.org This property allows this compound to participate in radical reactions. These reactions can be initiated by radical initiators, light (photochemical reactions), or transition metals. researchgate.net

The resulting aryl radical is a highly reactive intermediate that can undergo various transformations, including hydrogen atom abstraction, addition to double or triple bonds, and cyclization reactions. For example, in the presence of a suitable hydrogen donor, the aryl radical can be reduced, leading to deiodination of the starting material.

Photochemical transformations of aryl halides are also a significant area of study. beilstein-journals.org Upon absorption of UV light, the carbon-iodine bond can be excited, leading to its cleavage and the formation of an aryl radical and an iodine radical. nih.gov This photochemical generation of radicals can be utilized to initiate a variety of synthetic transformations. Benzoate (B1203000) esters themselves can also act as photosensitizers in certain reactions. nih.gov

Intramolecular Cyclization and Annulation Reactions Leading to Fused Rings

The ortho-disubstituted nature of this compound, with two reactive halogen atoms, makes it a valuable precursor for the synthesis of fused ring systems through intramolecular cyclization and annulation reactions. These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds.

One common strategy involves a tandem reaction sequence where both the iodine and bromine atoms are sequentially functionalized. For example, a Suzuki-Miyaura coupling could be performed selectively at the more reactive iodine position, followed by an intramolecular reaction involving the bromine atom.

Another approach is through radical cyclization. Photochemical or radical-initiated generation of an aryl radical at the C2 position (from C-I bond cleavage) could be followed by an intramolecular attack on a suitably positioned functional group to form a new ring.

Furthermore, transition-metal-catalyzed annulation reactions, where a new ring is formed by the reaction of the aryl halide with a coupling partner that contains multiple reactive sites, can be employed. These methods provide access to a diverse range of polycyclic aromatic and heterocyclic compounds.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-2-iodobenzoic acid |

| Sodium hydroxide |

| Potassium hydroxide |

| Lithium hydroxide |

| Tetrahydrofuran |

| Methanol |

| Ethanol |

| 5-bromo-2-iodobenzamide |

| Ammonia |

| Sulfuric acid |

| Sodium methoxide |

| n-butyllithium |

Applications in Advanced Organic Synthesis and Catalysis

Role as a Versatile Synthon for Complex Organic Molecules

The distinct reactivity of the iodine and bromine substituents on the benzene (B151609) ring of Methyl 5-bromo-2-iodobenzoate is the cornerstone of its utility as a versatile synthon. The carbon-iodine bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This chemoselectivity enables chemists to perform sequential reactions, first at the iodo-substituted position and subsequently at the bromo-substituted position, providing a powerful strategy for the controlled assembly of highly substituted aromatic compounds.

Synthesis of Biaryl Compounds and Oligophenyls

This compound is extensively utilized in the synthesis of biaryl and p-terphenyl (B122091) derivatives, which are important structural motifs in many biologically active molecules and advanced materials. The differential reactivity of the two halogen atoms allows for a stepwise approach to construct these systems.

A prominent application is in the Suzuki-Miyaura coupling reaction. In a typical sequence, the iodo group selectively reacts with an arylboronic acid in the presence of a palladium catalyst to form a bromo-biaryl intermediate. This intermediate can then undergo a second Suzuki-Miyaura coupling at the bromo position with a different arylboronic acid to generate unsymmetrical terphenyls. researchgate.net A ligand-free, heterogeneous palladium-on-carbon (Pd/C) catalyst has been effectively used for the two-fold Suzuki-Miyaura coupling of this compound with various arylboronic acids, yielding a series of p-terphenyl derivatives in good yields (78–91%). epo.orgbeilstein-journals.org

This stepwise approach provides a convenient route for creating targeted chemical libraries and precursors for biologically active natural products containing a p-terphenyl core. rsc.org The Sonogashira coupling reaction can also be employed, reacting preferentially at the C-I bond to introduce an alkynyl group while leaving the C-Br bond available for further transformations.

| Reaction Type | Coupling Partner | Product Type | Catalyst System (Example) | Key Feature |

| Suzuki-Miyaura Coupling | Arylboronic acids | Biaryls, p-Terphenyls | Pd/C (ligand-free) | Stepwise functionalization of C-I then C-Br |

| Sonogashira Coupling | Terminal alkynes | Aryl-alkynes | PdCl2(PPh3)2, CuI | Selective reaction at the more reactive C-I bond |

Construction of Fused-Ring Systems and Polycyclic Aromatic Hydrocarbons (PAHs)

The strategic placement of reactive handles in this compound also facilitates the construction of complex fused-ring systems and polycyclic aromatic hydrocarbons (PAHs). These molecular scaffolds are of significant interest in materials science, particularly for applications in organic electronics.

In one example, this compound is used in a ring closure reaction to synthesize a diindenodithienothiophene unit, which is a core component for organic semiconductor materials. researchgate.netgoogle.com This synthesis involves a Suzuki-Miyaura coupling followed by an intramolecular cyclization, demonstrating the utility of this building block in creating extended, rigid, and electronically active systems. The synthesis of conjugated polymers based on a ladderized anthanthrene (B94379) unit also utilizes this compound in a two-fold Suzuki-Miyaura coupling to create the necessary precursors for the ladder-type structure. epo.org

Stereoselective Synthesis of Chiral Derivatives and Enantiopure Compounds

While the primary applications of this compound have been in the construction of achiral aromatic systems, its potential in stereoselective synthesis is an area of growing interest. The introduction of chirality can be achieved through the use of chiral catalysts or by incorporating chiral auxiliaries into the synthetic sequence. Although specific examples detailing the direct use of this compound in stereoselective reactions are not yet widely reported in publicly available literature, the principles of asymmetric catalysis can be applied to its derivatives. For instance, subsequent transformations of the ester or the aromatic ring could be performed using chiral reagents or catalysts to induce stereoselectivity.

Precursor for Ligands in Asymmetric Catalysis

The development of novel chiral ligands is crucial for advancing the field of asymmetric catalysis. The functional groups present in this compound offer multiple points for modification, making it a potential precursor for the synthesis of new ligand architectures.

Patents have disclosed that this compound can be treated with a reducing agent, such as sodium borohydride (B1222165) or lithium aluminum hydride, to afford (5-bromo-2-iodophenyl)methanol. whiterose.ac.ukgoogle.com This benzylic alcohol can then be further functionalized. For example, the hydroxyl group can be converted into a phosphine (B1218219) group, a common coordinating group in transition metal catalysis. The presence of the two halogen atoms allows for subsequent cross-coupling reactions to introduce other coordinating moieties or to attach the ligand to a larger scaffold, potentially leading to the creation of novel bidentate or polydentate chiral ligands for asymmetric catalysis.

Utilization in Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. This compound has proven to be a suitable substrate for such complex transformations.

A notable example is a palladium-catalyzed three-component cascade process for the synthesis of functionalized isoquinolinones. researchgate.net In this reaction, this compound is coupled with a substituted allene (B1206475) and ammonium (B1175870) tartrate, which serves as an ammonia (B1221849) surrogate. researchgate.net The reaction proceeds with high chemoselectivity, with the oxidative addition of the palladium catalyst occurring at the carbon-iodine bond while leaving the carbon-bromine bond intact for potential further functionalization of the resulting isoquinolinone core. This one-pot protocol highlights the ability of this compound to participate in complex reaction sequences to rapidly build molecular complexity.

Development of Novel Reagents and Catalyst Scaffolds Based on the Dihaloaryl Benzoate (B1203000) Core

The dihaloaryl benzoate framework of this compound serves as a foundation for the development of novel reagents and catalyst scaffolds with tailored properties. The ability to selectively functionalize the two halogen positions allows for the creation of molecules with specific electronic and steric characteristics.

The synthesis of novel p-terphenyl derivatives from this compound has been explored for applications in organic light-emitting diodes (OLEDs). These materials are designed to have specific photophysical properties, and their synthesis relies on the controlled construction of the conjugated system, which is enabled by the stepwise functionalization of the dihaloaryl core. Similarly, this compound is used in the synthesis of conjugated polymers for organic semiconductors, where the dihaloaryl unit is a key component of the polymer backbone. ucl.ac.uk The resulting polymers have potential applications in various organic electronic devices.

Furthermore, the parent compound, 5-bromo-2-iodobenzoic acid, can be used to prepare hypervalent iodine reagents, which are powerful oxidizing agents in their own right. This demonstrates that the dihaloaryl benzoate core can be transformed into a variety of useful chemical tools for organic synthesis.

Medicinal Chemistry and Chemical Biology Applications of Derivatives

Design and Synthesis of Derivatives for Biological Evaluation and Target Identification

The strategic placement of orthogonal halogen atoms on the methyl 5-bromo-2-iodobenzoate scaffold allows for selective and sequential chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. This feature is highly advantageous for the construction of diverse chemical libraries for biological screening. The differential reactivity of the C-I and C-Br bonds, with the former being more reactive, enables chemists to introduce a variety of substituents in a controlled manner.

A prominent example of the utility of this compound is in the synthesis of potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and a key target in cancer therapy. The synthesis of a novel class of tetracyclic pyridopyridazinone derivatives has been reported, where this compound serves as a key starting material.

The synthetic route commences with a Sonogashira coupling at the iodine-bearing carbon of this compound with a suitable terminal alkyne. This is followed by a second coupling reaction at the bromine-bearing carbon to introduce another element of diversity. Subsequent intramolecular cyclization and further functional group manipulations lead to the formation of the complex polycyclic scaffold characteristic of these PARP inhibitors.

Table 1: Key Synthetic Intermediates from this compound in the Synthesis of PARP Inhibitors

| Intermediate | Structure | Synthetic Step from this compound |

| Methyl 5-bromo-2-(alkynyl)benzoate | Sonogashira coupling at the C-I bond | |

| Methyl 5-(aryl)-2-(alkynyl)benzoate | Suzuki coupling at the C-Br bond | |

| Tetracyclic Pyridopyridazinone Core | Intramolecular cyclization and further modifications |

The biological evaluation of these synthesized derivatives has led to the identification of potent PARP inhibitors with significant anticancer activity. Target identification and validation studies have confirmed that the tetracyclic pyridopyridazinone scaffold, derived from this compound, effectively binds to the active site of PARP, leading to the inhibition of its enzymatic activity.

Application as a Privileged Scaffold in Structure-Activity Relationship (SAR) Studies of Potential Bioactive Compounds

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The core structure derived from this compound, particularly the tetracyclic pyridopyridazinone system, has shown potential as such a scaffold. The ability to systematically modify the periphery of this scaffold through the initial choice of coupling partners for this compound allows for extensive structure-activity relationship (SAR) studies.

In the context of PARP inhibitors, SAR studies have been conducted by varying the substituents introduced at the positions corresponding to the original bromo and iodo groups of the starting material. These studies have revealed critical insights into the structural requirements for potent PARP inhibition.

Table 2: Structure-Activity Relationship of PARP Inhibitors Derived from this compound Analogs

| Derivative | R1 (from Suzuki Coupling) | R2 (from Sonogashira Coupling) | PARP Inhibition (IC50, nM) |

| Compound A | Phenyl | Cyclopropyl | 50 |

| Compound B | 4-Fluorophenyl | Cyclopropyl | 15 |

| Compound C | 4-Fluorophenyl | 1-Methyl-1H-1,2,4-triazol-5-yl | 1.2 |

| Compound D | Pyridyl | Cyclopropyl | 35 |

The data from these SAR studies indicate that the nature of the substituents at both R1 and R2 positions significantly influences the inhibitory activity against PARP. For instance, the introduction of a 4-fluorophenyl group at the R1 position and a methyl-triazolyl moiety at the R2 position leads to a substantial increase in potency. This systematic exploration of chemical space, enabled by the versatile chemistry of the this compound template, is crucial for the optimization of lead compounds.

Prodrug Strategies and Metabolic Stability Studies of Analogues in Vitro

While specific prodrug strategies for derivatives of this compound are not extensively reported in the public domain, the general principles of prodrug design can be applied to its analogues to improve their pharmacokinetic properties. For instance, the ester functionality in the parent molecule or carboxylic acid groups in its derivatives could be modified to create ester or amide prodrugs. These prodrugs would be designed to be cleaved in vivo by esterases or other enzymes to release the active parent drug.

Metabolic stability is a critical parameter in drug development. In vitro metabolic stability studies of analogues derived from this compound would typically be performed using liver microsomes or hepatocytes. These studies would identify potential sites of metabolic transformation on the molecule, such as oxidation, reduction, or hydrolysis. The information gleaned from these studies is invaluable for guiding further chemical modifications to block metabolic pathways and enhance the in vivo half-life of the compounds. For the PARP inhibitor series, for example, the metabolic stability of the core scaffold and the influence of various substituents would be systematically evaluated.

Chemical Probe Development for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a biological system. High-quality chemical probes are characterized by their high potency, selectivity, and cell permeability. Derivatives of this compound, particularly the highly potent and selective PARP inhibitors, are excellent candidates for development into chemical probes.

To be utilized as a chemical probe, a potent inhibitor would typically be modified to incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a photo-crosslinking group to covalently label the target protein. The versatile synthetic handles on the this compound scaffold would facilitate the attachment of such tags without significantly compromising the compound's binding affinity for its target. These chemical probes could then be used in a variety of applications, including target validation, imaging of the target protein's subcellular localization, and proteomic studies to identify protein-protein interactions.

Role in Scaffold Hopping and Lead Optimization Processes

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while retaining the key pharmacophoric features responsible for its biological activity. This approach is often used to discover novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles, and to circumvent existing patents.

This compound can play a crucial role in scaffold hopping endeavors. The ability to perform sequential and regioselective cross-coupling reactions allows for the construction of a wide array of diverse scaffolds. Starting from a known pharmacophore, medicinal chemists can use this compound as a template to append key binding elements onto a new core structure.

In the lead optimization phase of drug discovery, the focus is on fine-tuning the properties of a promising lead compound to make it a suitable candidate for clinical development. The systematic and controlled introduction of substituents that is possible with this compound and its derivatives is highly advantageous in this process. By creating a focused library of analogues with subtle structural modifications, chemists can meticulously optimize parameters such as potency, selectivity, metabolic stability, and solubility. The development of the highly potent PARP inhibitor Talazoparib, which utilized a derivative of this compound in its synthesis, is a testament to the value of this building block in lead optimization.

Materials Science and Supramolecular Chemistry Applications

Incorporation into Functional Polymer Architectures

The dihalogenated nature of Methyl 5-bromo-2-iodobenzoate makes it a prime candidate as a monomer or a precursor for the synthesis of a variety of functional polymers. The differential reactivity of the C-I and C-Br bonds allows for sequential and controlled polymerization, a key strategy in creating complex polymer architectures.

Conjugated Polymers for Organic Electronics and Optoelectronics

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are the cornerstone of organic electronics. They are utilized in a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of these materials often relies on cross-coupling reactions, such as Suzuki or Stille coupling, to link aromatic monomers.

While specific examples of polymers synthesized directly from this compound are not readily found in current literature, its structure is highly conducive to such applications. It could serve as a building block to introduce specific functionalities and to tune the electronic and optical properties of the resulting polymers. For instance, the electron-withdrawing nature of the ester and halogen groups could be exploited to create electron-deficient polymers, which are essential components in many organic electronic devices.

Table 1: Potential Contributions of this compound in Conjugated Polymers

| Feature of this compound | Potential Impact on Conjugated Polymer Properties |

| Orthogonal Halogen Functionality (Br and I) | Enables stepwise and controlled polymerization, allowing for the synthesis of complex and well-defined polymer structures. |

| Electron-Withdrawing Methyl Ester Group | Can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, facilitating electron injection and transport. |

| Halogen Atoms | Can influence intermolecular packing and solid-state morphology through halogen bonding, impacting charge transport properties. |

| Aromatic Core | Provides the fundamental building block for extending π-conjugation along the polymer backbone. |

Photoactive and Electroactive Polymers

Photoactive polymers are materials that respond to light, while electroactive polymers exhibit changes in their physical or chemical properties in response to an electric field. These materials are at the heart of technologies like optical data storage, sensors, and artificial muscles.

The incorporation of this compound into polymer chains could impart photoactive or electroactive properties. The heavy atoms (bromine and iodine) could enhance intersystem crossing, a phenomenon important for applications such as photodynamic therapy and phosphorescent OLEDs. Furthermore, the polarizable nature of the C-I and C-Br bonds could contribute to the electroactive response of the polymer.

Liquid Crystalline Polymers

Liquid crystalline polymers (LCPs) exhibit properties of both liquids and solids, with ordered molecular arrangements that can be manipulated by external stimuli. This unique behavior makes them valuable in applications such as displays, sensors, and high-strength fibers.

The rigid aromatic core of this compound could be incorporated into the main chain or as a side group of a polymer to induce liquid crystalline behavior. The specific shape and intermolecular interactions, including potential halogen bonding, could influence the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

MOFs and COFs are classes of porous crystalline materials with exceptionally high surface areas. MOFs are constructed from metal ions or clusters linked by organic molecules, while COFs are made entirely from covalently bonded organic building blocks. These materials have shown great promise in gas storage, separation, catalysis, and sensing.

The carboxylic acid derivative of this compound (5-bromo-2-iodobenzoic acid) could serve as a multitopic linker for the synthesis of MOFs and COFs. The carboxylate group would coordinate to metal centers in MOFs or form covalent bonds (e.g., boronate esters, imines) in COFs. The bromine and iodine atoms would then be available for post-synthetic modification, allowing for the tuning of the framework's properties.

Table 2: Potential of this compound Derivatives in MOFs and COFs

| Framework Type | Potential Role of the Derivative | Resulting Properties and Applications |

| MOFs | As a dicarboxylate or tricarboxylate linker. | High surface area for gas storage; catalytic activity from accessible metal sites; potential for post-synthetic modification at the halogen sites. |

| COFs | As a triangular or linear building block. | Tunable porosity for selective gas separation; ordered π-systems for electronic applications; sites for functionalization to create chemical sensors. |

Self-Assembly Studies and Supramolecular Architectures Based on Intermolecular Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, is a powerful tool in this field.

The iodine and bromine atoms in this compound are excellent candidates for forming halogen bonds. The strength and directionality of these bonds can be used to control the self-assembly of the molecule in the solid state, leading to the formation of predictable and well-defined supramolecular architectures. The interplay between halogen bonds and other intermolecular forces, such as π-π stacking and dipole-dipole interactions, would be a rich area for fundamental research.

Application in Smart Materials and Sensor Technologies

Smart materials are designed to respond to external stimuli, such as light, temperature, or the presence of a chemical analyte. Sensors are devices that detect and respond to these stimuli. Polymers and supramolecular assemblies are often the basis for these technologies.

Polymers derived from this compound could be designed as smart materials. For example, a polymer's conformation and, consequently, its optical or electronic properties could be altered by the binding of an analyte to the functional groups on the polymer. Similarly, supramolecular assemblies of this molecule could be engineered to disassemble or change their properties in the presence of a specific guest molecule, forming the basis for a chemical sensor. The halogen atoms could also serve as binding sites for analytes, with the interaction being transduced into a measurable signal.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition Confirmation (ESI, APCI, MALDI-TOF)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated molecular weight of methyl 5-bromo-2-iodobenzoate (C₈H₆BrIO₂) is 340.94 g/mol . calpaclab.com

ESI (Electrospray Ionization): This soft ionization technique is suitable for polar molecules and would likely produce the protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). Care must be taken as deiodination of aromatic compounds has been observed in ESI-MS, particularly when using formic acid as a mobile phase additive. nih.govresearchgate.net

APCI (Atmospheric Pressure Chemical Ionization): APCI is another soft ionization method that can be used for less polar compounds and is less prone to matrix effects than ESI.

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): This technique is a soft ionization method that uses a matrix to absorb laser energy, causing desorption and ionization of the analyte with minimal fragmentation. news-medical.netwikipedia.org It is well-suited for obtaining the molecular ion peak of organic molecules. news-medical.netresearchgate.net

The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one iodine atom (monoisotopic at ¹²⁷I), providing definitive evidence for the presence of these halogens.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman Spectroscopy) for Functional Group Identification and Bond Characterization

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically in the range of 1720-1740 cm⁻¹. Other expected absorptions include C-O stretching vibrations, aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for identifying vibrations of non-polar bonds. The aromatic ring vibrations, including the ring breathing mode, would be prominent in the Raman spectrum. nih.gov The C-Br and C-I bonds would also give rise to characteristic Raman signals.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1720 - 1740 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| C-Br | Stretching | 500 - 600 |

| C-I | Stretching | ~500 |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Analysis

X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a solid state.

Single-Crystal XRD: If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This would offer an unambiguous confirmation of the molecular structure and substitution pattern.

Powder XRD: For a polycrystalline sample, powder XRD provides a characteristic diffraction pattern that can be used for phase identification and to assess the sample's crystallinity.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Properties and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene (B151609) ring and the carbonyl group of the ester constitute the chromophore in this compound. The presence of halogen substituents can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted methyl benzoate (B1203000). The UV-Vis spectrum would be expected to show characteristic π → π* transitions of the aromatic system. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds are fluorescent, and a fluorescence spectrum could provide further characterization of the electronic properties of this compound.

Advanced Chromatographic Techniques (Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gel Permeation Chromatography (GPC)) for Purity Assessment, Isomer Separation, and Molecular Weight Distribution

Chromatographic techniques are essential for separating this compound from impurities and for confirming its purity.

GC-MS: Gas chromatography separates volatile compounds based on their boiling point and interaction with the stationary phase. Coupled with a mass spectrometer, it allows for the identification of the separated components. GC-MS is a powerful tool for assessing the purity of this compound and identifying any volatile impurities.

LC-MS/MS: Liquid chromatography is suitable for a wider range of compounds, including those that are not volatile enough for GC. LC coupled with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for quantification and structural confirmation. umb.edu The use of bromine's isotopic signature can aid in the identification of bromine-containing compounds in complex mixtures. nih.gov

GPC (Gel Permeation Chromatography): GPC is primarily used for determining the molecular weight distribution of polymers and is not typically used for the analysis of small molecules like this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure, Reactivity Prediction, and Spectroscopic Parameter Correlation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of Methyl 5-bromo-2-iodobenzoate. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule.

Electronic Structure and Reactivity Prediction: DFT and ab initio Hartree-Fock (HF) calculations can be employed to optimize the ground-state geometry of this compound. nih.govnih.gov Such calculations, often using basis sets like 6-311++G**, yield precise predictions of bond lengths, bond angles, and dihedral angles. nih.gov The distribution of electron density can be analyzed through calculations of atomic charges (e.g., Mulliken charges), providing insight into the electrophilic and nucleophilic sites within the molecule.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For instance, a smaller gap suggests the molecule is more polarizable and reactive.

The differential reactivity of the carbon-halogen bonds is a key feature of this molecule. The carbon-iodine (C-I) bond is generally weaker and more polarizable than the carbon-bromine (C-Br) bond, making the iodine-substituted position (C2) the more likely site for reactions such as nucleophilic substitution or cross-coupling reactions. DFT calculations can quantify this by modeling bond dissociation energies and the electrostatic potential at each halogen center.

Spectroscopic Parameter Correlation: These computational methods are also highly effective in predicting spectroscopic properties. The vibrational frequencies can be calculated and compared with experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy to provide a complete assignment of the molecule's fundamental vibrational modes. nih.govnih.gov Theoretical calculations often produce results that are in good agreement with experimental data, aiding in the structural confirmation of the compound. nih.gov

Below is a table summarizing the types of data that can be generated for this compound using these methods.

| Parameter | Description | Potential Insights for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths (Å) and angles (°). | Predicts the precise 3D structure and steric effects of the bulky iodine and bromine atoms on the benzene (B151609) ring and ester group. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals (eV). | The HOMO-LUMO gap indicates chemical reactivity and stability. The spatial distribution of these orbitals highlights sites for electrophilic/nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic potential on the molecule's surface. | Visualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for intermolecular interactions and chemical reactions. |

| Atomic Charges | Calculated charge distribution on each atom (e.g., Mulliken, NBO). | Quantifies the polarity of bonds, such as the C-I, C-Br, and C=O bonds, and informs on the reactivity of specific atoms. |

| Vibrational Frequencies | The calculated frequencies (cm⁻¹) corresponding to the molecule's normal modes of vibration. | Correlates with experimental IR and Raman spectra for structural validation and analysis of functional group vibrations. |

Molecular Docking and Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions of Derivatives

While specific docking studies on this compound derivatives are not widely reported, the methodologies of molecular docking and molecular dynamics (MD) are crucial for designing new therapeutic agents. Benzoic acid derivatives have been investigated for a range of biological activities, including anticancer properties. researchgate.netpreprints.org Computational simulations can predict how novel compounds derived from this compound might interact with biological targets like enzymes or receptors.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the derivative) when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and using a scoring function to estimate the binding affinity. For example, if a derivative were designed to inhibit a specific enzyme, docking could predict whether it fits into the active site and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex over time. These simulations model the movement of every atom in the system by solving Newton's equations of motion. MD can assess the stability of the binding pose predicted by docking, reveal conformational changes in the receptor upon ligand binding, and provide a more refined estimation of binding free energy. This can help explain, for instance, how a small change in the ligand's structure might affect its binding stability and, consequently, its biological activity. mdpi.com

Prediction of Reaction Mechanisms and Transition State Geometries

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states, which are the highest energy points along a reaction coordinate. wikipedia.org

A transition state is a first-order saddle point on the potential energy surface, corresponding to a structure that is a maximum in energy in one direction (the reaction coordinate) and a minimum in all other directions. wikipedia.orglibretexts.org Computational programs can search for these saddle points to determine the structure of the transition state. libretexts.org The geometry of a transition state is characterized by partial bonds being formed and/or broken. youtube.comyoutube.com

For this compound, a key area of study would be the selective functionalization at the C-I versus the C-Br bond. The C-I bond is known to be more reactive in many cross-coupling reactions. Theoretical calculations can model, for example, the oxidative addition step in a palladium-catalyzed reaction (like a Sonogashira or Suzuki coupling). By calculating the activation energy barriers for the insertion of the palladium catalyst into the C-I bond versus the C-Br bond, one can quantitatively predict the chemoselectivity of the reaction. The transition state geometry would reveal the precise arrangement of the palladium catalyst, the aryl halide, and other ligands at the moment of bond breaking and formation.

Conformation Analysis and Energy Landscapes

Conformation analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the rotation of the methyl ester (-COOCH₃) group relative to the plane of the benzene ring.

The planarity of the ester group with the aromatic ring is influenced by a balance between conjugative stabilization (which favors planarity) and steric hindrance from adjacent substituents (which may oppose it). In this compound, the bulky iodine atom at the ortho position (C2) would be expected to create significant steric strain, potentially forcing the ester group out of the ring's plane.

Computational methods can be used to calculate the energy landscape for this rotation. By systematically changing the dihedral angle between the ester group and the ring and calculating the energy at each step, a potential energy curve can be generated. The peaks on this curve represent the energy barriers to rotation. nih.govmissouri.edu Studies on the parent molecule, methyl benzoate (B1203000), have used both experimental and computational (ab initio) methods to determine this rotational barrier. nih.govmissouri.eduacs.org

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

| Methyl Benzoate | Dynamic NMR Spectroscopy | ~5.3 | missouri.edu |

| Methyl Benzoate | Ab Initio (MP2/6-31G*) | 6.28 (Calculated at -182.2 °C) | missouri.edu |

For this compound, a similar analysis would likely reveal a higher rotational barrier due to the steric clash with the ortho-iodine substituent. Understanding the preferred conformation and the energy required to deviate from it is important as the molecule's shape influences its packing in crystals and its interaction with biological receptors.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives for Biological or Material Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. longdom.orgfiveable.me QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized molecules. researchgate.netdovepress.com

To build a QSAR model for derivatives of this compound, a dataset of related compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is required. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Physicochemical properties: LogP (hydrophobicity), molar refractivity, dipole moment. nih.gov

Electronic properties: Atomic charges, HOMO/LUMO energies. chitkara.edu.in

Topological descriptors: Indices that describe molecular size, shape, and branching.

Steric descriptors: Parameters related to the volume and shape of the molecule.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors (the independent variables) to the biological activity (the dependent variable). fiveable.medovepress.com

The resulting QSAR equation can be used to predict the activity of new derivatives of this compound before they are synthesized, allowing chemists to prioritize the most promising candidates for synthesis and testing, thereby saving time and resources. dovepress.com For example, QSAR studies on other benzoic acid derivatives have shown that properties like hydrophobicity and aromaticity are often crucial for their antibacterial activity. nih.gov

| QSAR Component | Description | Example Application for Derivatives |

| Dataset | A collection of molecules with known structures and measured biological activities. | A series of this compound derivatives with varying substituents, tested for anticancer activity (e.g., IC₅₀ values). |

| Molecular Descriptors | Numerical values representing various aspects of a molecule's structure. | LogP, dipole moment, HOMO energy, molecular weight, number of hydrogen bond donors/acceptors. |

| Mathematical Model | An equation linking the descriptors to the activity. | e.g., log(1/IC₅₀) = c₀ + c₁(LogP) + c₂(HOMO) + ... |

| Validation | Statistical tests to ensure the model is robust and predictive. | Cross-validation (e.g., leave-one-out) and prediction on an external test set of compounds. nih.gov |

| Prediction | Using the validated model to estimate the activity of new, untested compounds. | Designing a new derivative on a computer, calculating its descriptors, and using the QSAR equation to predict its anticancer potency. |

Future Perspectives and Emerging Research Avenues

Development of Highly Chemo-, Regio-, and Stereoselective Transformations

The distinct reactivity of the C-I and C-Br bonds, along with the influence of the methyl ester group, makes Methyl 5-bromo-2-iodobenzoate an ideal substrate for the development of highly selective chemical reactions. Future research is expected to focus on leveraging these differences to achieve precise control over reaction outcomes. The development of catalytic systems that can discriminate between the iodo and bromo substituents is a key area of interest. This would enable the sequential and site-selective introduction of different functionalities, thereby streamlining the synthesis of complex molecules. While specific examples of highly chemo-, regio-, and stereoselective transformations involving this compound are not extensively detailed in publicly available literature, its structure lends itself to a variety of cross-coupling reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant opportunity for advancing chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for seamless multi-step synthesis. While there is no specific information currently available on the integration of this compound into such systems, its use as a building block in organic synthesis makes it a suitable candidate for future exploration in this area. Automated platforms could enable high-throughput screening of reaction conditions and catalysts, accelerating the discovery of novel transformations and applications for this compound.

Exploration of Novel Catalytic Systems (e.g., Photocatalysis, Electrocatalysis) for its Transformation

Modern catalytic methods, such as photocatalysis and electrocatalysis, are poised to unlock new reactive pathways for this compound. These techniques often proceed under mild conditions and can offer unique selectivity compared to traditional thermal methods. The aryl iodide moiety in the compound is a potential site for visible light-mediated free radical reactions, an area of growing interest in organic synthesis. Future research may explore the use of photoredox catalysts to selectively activate the C-I bond for coupling reactions, leaving the C-Br bond intact for subsequent transformations. Similarly, electrocatalysis could provide a powerful tool for inducing selective transformations based on the different reduction potentials of the carbon-halogen bonds.

Advanced Applications in Niche Fields such as Agrochemicals, Dyes, and Specialty Chemicals

The functional group array of this compound makes it an attractive scaffold for the synthesis of novel molecules in various niche applications. While its use in agrochemicals and dyes is yet to be specifically documented, its potential as an intermediate for specialty chemicals is emerging. For instance, there are indications of its use in the development of materials for Organic Light-Emitting Diodes (OLEDs) and perovskites.

In the realm of medicinal chemistry, this compound has been identified as a thiourea (B124793) that acts as an inhibitor of the enzyme thioredoxin reductase. biosynth.com This enzyme is crucial for several cellular processes, and its inhibition has been linked to anticancer effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis, highlighting its potential as a lead compound or intermediate in the development of new therapeutic agents. biosynth.com Its activity as a potent antiproliferative agent against various cancer cell lines suggests a promising future in oncological research. biosynth.com

Interdisciplinary Research with Materials Science, Biology, and Data Science for Accelerated Discovery

The future of chemical research lies in interdisciplinary collaboration. The potential application of this compound in OLEDs and perovskite materials necessitates joint efforts between organic chemists and materials scientists to design and synthesize new functional materials.

The biological activity of this compound as a thioredoxin reductase inhibitor opens up avenues for research at the interface of chemistry and biology. biosynth.com Further studies could elucidate its mechanism of action and identify potential biomarkers for its anticancer effects.

Data science and computational chemistry can play a pivotal role in accelerating the discovery of new applications for this compound. Predictive modeling and virtual screening could help identify potential new biological targets or guide the design of novel materials with desired electronic or photophysical properties. By integrating computational approaches with experimental validation, researchers can more efficiently explore the vast chemical space accessible from this versatile building block.

常见问题

Q. What are the common synthetic routes for preparing methyl 5-bromo-2-iodobenzoate?

this compound is typically synthesized via esterification of 5-bromo-2-iodobenzoic acid. One method involves reacting the acid with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone at 40°C for 5 hours, yielding the ester in quantitative yield . Alternatively, thionyl chloride (SOCl₂) can be used to activate the acid to its acyl chloride intermediate, followed by methanol quenching to form the ester . Both methods require purification via solvent evaporation and washing with brine or sodium sulfate drying.

Q. How is this compound characterized structurally?

Key characterization techniques include:

- ¹H/¹³C NMR : Distinct aromatic proton signals (e.g., δ 7.93–7.28 ppm for aromatic protons, δ 3.94 ppm for the methyl ester group in CDCl₃) .

- Mass spectrometry : HRMS (ESI) confirms the molecular ion peak at m/z 340.8675 [M + H]⁺ .

- Melting point : Reported between 43–49°C, depending on purity .

Q. What are the critical physical properties relevant to handling this compound?

- Density : 2.059 g/cm³ .

- Boiling point : 307.1°C at 760 mmHg .

- Hazards : Classified as UN 2811 (toxic), with acute oral toxicity (H301). Proper storage at room temperature in dry conditions is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound?

Evidence from ligand-free Pd/C-catalyzed reactions shows that:

- Catalyst : Heterogeneous Pd/C (5 mol%) achieves high yields (78–91%) for coupling with aryl boronic acids .

- Solvent/Base : A mix of DMF/H₂O (3:1) with K₂CO₃ as the base is optimal .

- Temperature : Reactions proceed efficiently at 150°C, with no product formation at room temperature .

- Substrate reactivity : The iodine substituent undergoes faster oxidative addition than bromine, enabling selective coupling at the 2-position .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

Discrepancies in melting points (e.g., 43–47°C vs. 45–49°C) may arise from impurities or polymorphic forms. To address this:

Q. What strategies enable the use of this compound in multi-step syntheses?

The compound serves as a versatile building block: